4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridine core and a dimethoxybenzyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide typically involves a multi-step process. One common method is the one-pot synthesis, which is efficient and operationally simple. This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . The reaction conditions are mild, and the process is atom-economic, making it suitable for the synthesis of various triazolopyridine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to intercalate DNA, which can disrupt cellular processes and inhibit the proliferation of cancer cells . The compound’s structure allows it to bind to DNA and interfere with its function, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anti-tumor activity and have been studied for their potential as kinase inhibitors.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their DNA-binding affinity and potential therapeutic applications.
[1,2,4]triazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is unique due to its specific combination of a triazolopyridine core and a dimethoxybenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C19H22N4O3/c1-25-15-10-9-14(12-16(15)26-2)13-20-19(24)8-5-7-18-22-21-17-6-3-4-11-23(17)18/h3-4,6,9-12H,5,7-8,13H2,1-2H3,(H,20,24) |
InChI Key |
VDBLYWYXWWOGCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCCC2=NN=C3N2C=CC=C3)OC |
Origin of Product |
United States |
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